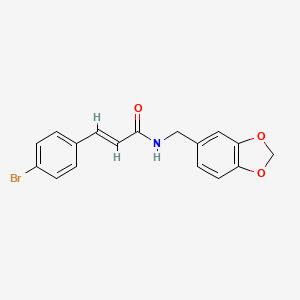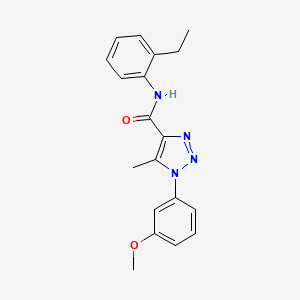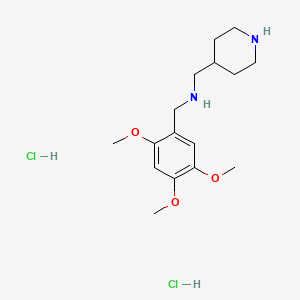
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide
描述
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide, also known as BDDA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BDDA is a white solid with a molecular weight of 372.2 g/mol, and its chemical formula is C18H14BrNO3.
作用机制
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting certain enzymes and signaling pathways in the body. N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. It has also been shown to inhibit the replication of herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) by interfering with viral DNA synthesis.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide has been shown to possess a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide inhibits the production of prostaglandin E2 (PGE2), a key mediator of inflammation. It has also been shown to inhibit the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that play a role in the inflammatory response. In addition, N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide has been shown to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have demonstrated that N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide exhibits anti-inflammatory and anti-cancer activity in animal models.
实验室实验的优点和局限性
One of the main advantages of N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide is its versatility. It can be used in a variety of applications, including medicinal chemistry, material science, and organic synthesis. In addition, N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide is relatively easy to synthesize and can be obtained in high yield. However, one of the limitations of N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide is its limited solubility in water, which can make it difficult to work with in certain applications. In addition, the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide is not fully understood, which can make it difficult to design experiments to investigate its pharmacological effects.
未来方向
There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide. One area of interest is the development of N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide-based drug delivery systems. N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide has been shown to possess the ability to cross the blood-brain barrier, which makes it a promising candidate for the delivery of drugs to the central nervous system. Another area of interest is the development of N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide-based materials with novel properties. N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide has been used as a monomer for the synthesis of polymers with unique properties, and further research in this area could lead to the development of new materials with a wide range of applications. Finally, further research is needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide and its potential applications in the treatment of various diseases.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use as a drug delivery agent. In material science, N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide has been used as a monomer for the synthesis of polymers with unique properties. In organic synthesis, N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)acrylamide has been used as a building block for the synthesis of complex organic molecules.
属性
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3/c18-14-5-1-12(2-6-14)4-8-17(20)19-10-13-3-7-15-16(9-13)22-11-21-15/h1-9H,10-11H2,(H,19,20)/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEZLSMRDDGURB-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C=CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)/C=C/C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-bromophenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(5-chloro-2-methylphenyl)hydrazinecarbothioamide](/img/structure/B4657971.png)
![N-(2-isopropyl-6-methylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4657978.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-methyl-3-furoyl)piperazine](/img/structure/B4657979.png)
![1-methyl-N-(3-{[(3-methylphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B4657983.png)
![4-allyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4657989.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B4657990.png)
![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4657994.png)
![1-[(4-bromophenyl)acetyl]-4-methyl-1,4-diazepane](/img/structure/B4658001.png)
![5-acetyl-6-methyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinonitrile](/img/structure/B4658006.png)


![methyl 5-(2-furyl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4658045.png)
![dimethyl 2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]diacetate](/img/structure/B4658059.png)
![7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4658067.png)